Undecane's consistent physical and chemical properties make it a valuable internal standard in gas chromatography (GC) . As a known reference, it helps quantify other unknown components within a mixture by comparing their peak areas in the chromatogram . This application is crucial in various fields, including environmental monitoring, food analysis, and forensics.
Recent research suggests undecane may possess anti-inflammatory and anti-allergic properties. Studies have shown it can:
Undecane, also known as hendecane, is a linear alkane hydrocarbon with the chemical formula . It consists of eleven carbon atoms and twenty-four hydrogen atoms, arranged in a straight-chain configuration. This compound is classified as a colorless liquid at room temperature, with a boiling point ranging from 193 to 197 °C and a melting point between -26.6 to -25.0 °C . Undecane is notable for its gasoline-like odor and low solubility in water, which makes it less dense than water .
Undecane has over 159 isomers, making it structurally diverse among alkanes . It is commonly used as a reference compound in gas chromatography due to its well-defined boiling point, which aids in the retention time comparison of other hydrocarbons during analysis .
Undecane exhibits interesting biological properties. It acts as a:
The enthalpy of this reaction at standard conditions is approximately -123.8 kJ/mol . Other reactions include combustion, where undecane combusts in the presence of oxygen to yield carbon dioxide and water:
Undecane exhibits biological activity as a sex pheromone for certain insects, such as moths and cockroaches. It serves as an attractant and alert signal for various ant species, including Formica lugubris and Caloglyphus rodriguezi . This biological role highlights its significance in ecological interactions and potential applications in pest management.
Undecane can be synthesized through several methods:
Undecane has various applications across different fields:
Research on undecane's interactions primarily focuses on its biological activity and chemical reactivity. Studies have shown that undecane can interact with specific receptors in insects, facilitating its role as a pheromone. Additionally, its reactivity with oxygen during combustion has been studied to understand its environmental impact when released into the atmosphere.
Undecane shares similarities with other linear alkanes but is unique due to its specific chain length and properties. Here are some comparable compounds:
Compound | Chemical Formula | Boiling Point (°C) | Unique Features |
---|---|---|---|
Decane | C10H22 | 174-176 | Shorter carbon chain; used as a fuel additive |
Dodecane | C12H26 | 216-218 | Longer carbon chain; used in cosmetics and perfumes |
Nonane | C9H20 | 151-152 | Used in jet fuel; shorter than undecane |
Tridecane | C13H28 | 233-235 | Longer carbon chain; used in lubricants |
Undecane's unique position among these compounds lies in its specific applications as both an attractant in biological systems and an analytical standard in chemical processes . Its relatively high boiling point compared to decane but lower than dodecane further distinguishes it within this group of hydrocarbons.
The study of alkanes began in the early 19th century when Michel Eugène Chevreul isolated saturated hydrocarbons, followed by Michael Faraday’s discovery of methane. Undecane itself was first characterized during the mid-20th century, with its structural confirmation through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key milestones include:
These advancements underscored undecane’s role as a scaffold for bioactive molecules and synthetic targets.
Undecane’s chemical inertness and predictable volatility made it an ideal internal standard in gas chromatography (GC). Its boiling point (196°C) and non-polar nature enable precise retention time comparisons for hydrocarbons. Industrial adoption expanded into:
Undecane derivatives exhibit diverse biological activities, driving research in natural product synthesis:
Recent findings highlight undecane’s role in planetary science and environmental monitoring:
Modern synthesis focuses on efficiency and stereoselectivity:
Property | Value | Source |
---|---|---|
Boiling Point | 196°C | |
Density | 0.74 g/cm³ (20°C) | |
Flash Point | 60°C | |
Vapor Pressure | 0.6 hPa (20°C) | |
Log Kow | 5.74 | |
Solubility in Water | 0.004–0.044 mg/L (25°C) |
Undecane is a key precursor in LAB synthesis, which involves alkylation of benzene with linear alkanes. LABs serve as intermediates for detergent alcohols and sulfonates, critical components in household and industrial cleaning agents [1] [4]. The process typically employs undecane in chlorinated paraffin production, where it undergoes free-radical chlorination to generate chlorodecanes. These chlorinated derivatives react with benzene via Friedel-Crafts catalysis, forming LABs with optimized surfactant properties [4]. Recent advancements focus on improving alkylation selectivity to minimize branched byproducts, enhancing detergent biodegradability [4].
While not a primary emollient, undecane occasionally features in cosmetic formulations as a lightweight moisturizing agent. Its low viscosity and non-greasy texture suit lotions and creams requiring rapid skin absorption. However, its use is less prevalent than shorter-chain alkanes (e.g., decane) due to higher molecular weight, which may reduce spreadability. Formulators often blend undecane with esters or silicones to balance emollience and sensory characteristics [1].
Undecane’s nonpolar nature and high boiling point (195°C) make it valuable in research laboratories as a solvent for hydrophobic compounds. It facilitates synthesis of metal-organic frameworks (MOFs) and nanoparticle dispersions, where inertness and thermal stability are paramount [2] [3]. For example, Fujifilm Wako supplies 99% pure undecane for precision applications like chromatography chaser solvents, which prevent sample carryover in GC systems [2]. Its refractive index (1.415–1.419) also aids in optical studies of liquid-phase reactions [2].
Table 1: Physicochemical Properties of Undecane
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₄ |
Molecular Weight | 156.31 g/mol |
Boiling Point | 195°C |
Melting Point | -26°C |
Density (20°C) | 0.737–0.745 g/mL |
Refractive Index (20°C) | 1.415–1.419 |
Flash Point | 65°C |
Table 2: Industrial Applications of Undecane
Application Sector | Use Case |
---|---|
Detergent Manufacturing | Linear alkylbenzene (LAB) synthesis |
Fuel Research | Combustion modeling, GC-MS calibration |
Specialty Chemicals | Chlorinated paraffin production |
Laboratory Solvents | MOF synthesis, nanoparticle dispersion |
Density Functional Theory has emerged as a cornerstone methodology for investigating the electronic structure and properties of undecane. The fundamental principle of DFT, established by Walter Kohn's groundbreaking work in 1960, demonstrates that the ground state energy of an electronic system can be expressed as a functional of electron density rather than the wave function [1] [2]. This revolutionary approach reduces the computational complexity from functions of 3N variables to functions of only three spatial coordinates, making it feasible to study larger molecular systems like undecane.
The application of DFT to undecane research encompasses several critical computational domains. Electronic structure calculations using B3LYP/6-31G* basis sets provide accurate descriptions of molecular orbitals and electron density distributions with typical accuracies of ±2-5 kcal/mol [3] [2]. Molecular geometry optimization employs generalized gradient approximation (GGA) functionals such as PBE, PBEsol, and BLYP, achieving geometric precision within ±0.1-0.5 kcal/mol [3] [4]. Vibrational frequency analysis through B3LYP calculations enables the characterization of molecular vibrations with accuracies of ±10-50 cm⁻¹, providing crucial information for spectroscopic interpretation [3] [4].
The computational scaling of DFT methods follows O(N³) complexity for most applications, making it computationally tractable for undecane systems containing up to 100 atoms [4] [5]. However, binding energy calculations involving van der Waals interactions require higher-level treatments with dispersion-corrected functionals, scaling as O(N⁴) but providing enhanced accuracy of ±1-3 kcal/mol [3] [2]. The choice of exchange-correlation functional critically determines the accuracy of DFT calculations, with hybrid functionals offering superior performance for conformational analysis and thermodynamic property prediction [2] [4].
The analytical characterization of undecane employs a comprehensive suite of experimental techniques, each providing unique insights into molecular structure, composition, and properties. Gas chromatography-mass spectrometry (GC-MS) stands as the premier analytical framework for undecane identification and quantification [8] [9] [10]. The technique exploits the predictable volatility of undecane (boiling point 196°C) to achieve precise retention time comparisons with other hydrocarbons [11] [8] [9]. Mass spectrometric detection provides characteristic fragmentation patterns, with molecular ion peaks at m/z 156 and fragment ions displaying typical alkane fragmentation series differing by 14 mass units [9] [10].
The analytical performance of GC-MS for undecane demonstrates exceptional sensitivity, achieving detection limits in the nanogram to picogram range [9] [10]. Quantitative analysis utilizes undecane as an internal standard due to its well-characterized physical properties and chemical stability [11] [12] [13]. The technique requires minimal sample preparation, typically involving direct injection of 0.1-2 μL sample volumes into heated injection ports maintained at 280°C [8] [10]. Column temperature programming from 50°C to 320°C at controlled heating rates optimizes compound separation and identification [8] [10].
Fourier transform infrared (FTIR) spectroscopy provides complementary structural information through vibrational frequency analysis [8] [14] [15]. The technique identifies functional groups by measuring infrared absorption at characteristic frequencies, with undecane exhibiting prominent C-H stretching modes around 2900-3000 cm⁻¹ and C-C stretching vibrations in the 800-1300 cm⁻¹ region [15]. The non-destructive nature of FTIR analysis and minimal sample preparation requirements make it particularly suitable for undecane characterization [14] [15].
Nuclear magnetic resonance (NMR) spectroscopy offers unparalleled structural elucidation capabilities for undecane through both ¹H and ¹³C NMR measurements. Proton NMR provides detailed information about hydrogen environments, with characteristic chemical shifts for methyl groups around 0.9 ppm and methylene groups around 1.3 ppm. Carbon-13 NMR distinguishes between different carbon environments, enabling complete structural assignment of undecane and its derivatives. The technique requires deuterated solvents and internal standards such as tetramethylsilane (TMS) for precise chemical shift referencing.
The design of experiments for undecane research requires careful consideration of multiple factors to ensure data quality, reproducibility, and statistical significance. Sample preparation protocols must accommodate the volatile nature of undecane while maintaining sample integrity throughout the analytical process [8] [12]. For GC-MS analysis, sample volumes are typically limited to 0.1-2 μL to prevent column overloading, with injection techniques employing split or splitless modes depending on concentration requirements [8] [10].
Measurement conditions must be optimized for each analytical technique to maximize sensitivity and accuracy. Gas chromatographic separations employ column temperature programming from 50°C to 320°C at controlled heating rates of 5-10°C/min, with carrier gas flow rates maintained at 1-2 mL/min [8] [10]. Mass spectrometric detection utilizes electron ionization at 70 eV to generate reproducible fragmentation patterns, with mass scanning ranges typically set from 40-700 m/z [8] [10]. The interface temperature between GC and MS is maintained 10°C above the final column temperature to prevent analyte condensation [10].
The advancement of undecane research relies increasingly on novel instrumentation techniques that provide enhanced analytical capabilities and improved measurement precision. Time-of-flight mass spectrometry (TOF-MS) and Orbitrap mass spectrometry represent significant improvements over conventional quadrupole systems, offering superior mass accuracy and resolution [9]. These advanced mass analyzers enable precise isotope ratio measurements and detailed fragmentation studies, providing deeper insights into undecane molecular structure and behavior [9].
High-resolution spectroscopic techniques have revolutionized structural characterization capabilities for undecane and related compounds. Two-dimensional NMR spectroscopy, including techniques such as COSY, HSQC, and HMBC, provides detailed connectivity information that enables complete structural assignment. Ultra-high field NMR spectrometers operating at 600-800 MHz offer enhanced sensitivity and resolution, facilitating analysis of dilute samples and complex mixtures. These techniques are particularly valuable for studying undecane derivatives and investigating molecular dynamics in solution.
Coupled analytical systems represent a major advancement in comprehensive chemical characterization. Thermogravimetric analysis coupled with FTIR spectroscopy (TGA-FTIR) enables simultaneous measurement of mass changes and evolved gas analysis during thermal decomposition. This hyphenated technique provides detailed information about thermal stability mechanisms and decomposition pathways, crucial for understanding undecane behavior under various temperature conditions. Similarly, simultaneous TGA-DSC-MS systems offer comprehensive thermal characterization by combining mass change, heat flow, and evolved gas analysis in a single measurement.
Computational instrumentation has experienced dramatic improvements through the implementation of graphics processing unit (GPU) acceleration and parallel computing architectures. These advances enable large-scale molecular simulations and high-throughput screening of undecane properties. GPU-accelerated density functional theory calculations reduce computational times by orders of magnitude, making previously intractable problems accessible to routine investigation. Machine learning algorithms implemented on specialized hardware accelerate the development of predictive models for undecane properties and behavior [6] [7].
Automated analysis platforms have transformed routine analytical workflows through the integration of robotic sample preparation and high-throughput analysis systems. These platforms reduce human error, improve reproducibility, and enable 24-hour operation for large-scale studies [12] [13]. Automated sample preparation systems can handle complex sample matrices and perform dilutions, extractions, and derivatizations with precision exceeding manual methods [12] [13]. Integration with laboratory information management systems (LIMS) ensures complete traceability and data integrity throughout the analytical process [12] [13].
The development of comprehensive two-dimensional gas chromatography (GC×GC) has significantly enhanced the separation and identification capabilities for complex hydrocarbon mixtures containing undecane [9] [10]. This technique employs two orthogonal separation mechanisms to achieve peak capacities exceeding 10,000, enabling the resolution of closely related isomers and trace components [9] [10]. When coupled with time-of-flight mass spectrometry, GC×GC-TOF-MS provides unparalleled analytical power for detailed hydrocarbon characterization [9] [10].
Modern thermal analysis instrumentation incorporates advanced sensor technologies and improved temperature control systems to enhance measurement precision and accuracy. Differential scanning calorimetry (DSC) instruments now achieve temperature precision of ±0.01°C and heat flow sensitivity of 0.25 μW, enabling detailed characterization of subtle thermal transitions. Thermogravimetric analyzers with improved microbalance sensitivity detect mass changes as small as 0.1 μg, facilitating analysis of small samples and trace components.
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